molecular formula C6H5BrFNO B3224219 (6-Bromo-5-fluoropyridin-2-yl)methanol CAS No. 1227599-50-9

(6-Bromo-5-fluoropyridin-2-yl)methanol

Cat. No. B3224219
Key on ui cas rn: 1227599-50-9
M. Wt: 206.01 g/mol
InChI Key: ATSGNNIRLDMOAN-UHFFFAOYSA-N
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Patent
US08729271B2

Procedure details

To a solution of (6-bromo-5-fluoropyridin-2-yl)methyl acetate (240 mg) in methanol (2.50 mL) was added an aqueous solution of 1M potasium carbonate (1.64 mL) and the mixture was stirred at room temperature for 20.5 hr. After the solvent was distilled off under reduced pressure, water was added, followed by exraction with chloroform. The organic phase was separated out and the solvent was distilled off under reduced pressure to afford (6-bromo-5-fluoropyridin-2-yl)methanol (215 mg) as the residue.
Name
(6-bromo-5-fluoropyridin-2-yl)methyl acetate
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]([Br:13])[N:7]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[Br:13][C:8]1[N:7]=[C:6]([CH2:5][OH:4])[CH:11]=[CH:10][C:9]=1[F:12] |f:1.2.3|

Inputs

Step One
Name
(6-bromo-5-fluoropyridin-2-yl)methyl acetate
Quantity
240 mg
Type
reactant
Smiles
C(C)(=O)OCC1=NC(=C(C=C1)F)Br
Name
Quantity
1.64 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated out
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20.5 h
Name
Type
product
Smiles
BrC1=C(C=CC(=N1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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